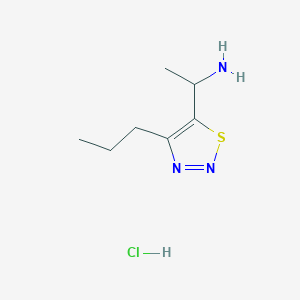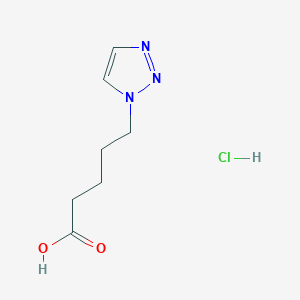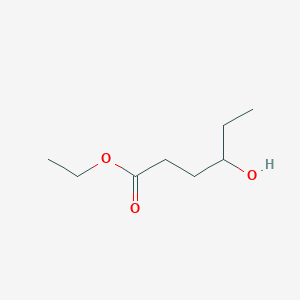
Ethyl 4-hydroxyhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-hydroxyhexanoate is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.2108 g/mol . It is an ester, characterized by the presence of an ethyl group attached to the oxygen atom of a hydroxyhexanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 4-hydroxyhexanoate can be synthesized through esterification reactions. One common method involves the reaction of 4-hydroxyhexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method increases efficiency and yield while reducing production costs.
化学反应分析
Types of Reactions
Ethyl 4-hydroxyhexanoate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce 4-hydroxyhexanoic acid and ethanol.
Oxidation: The hydroxy group in the compound can be oxidized to form a ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide can be used as catalysts.
Oxidation: Potassium permanganate or chromium trioxide are common oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Hydrolysis: 4-hydroxyhexanoic acid and ethanol.
Oxidation: 4-oxohexanoic acid or 4-hydroxyhexanoic acid.
Reduction: 4-hydroxyhexanol.
科学研究应用
Ethyl 4-hydroxyhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of ethyl 4-hydroxyhexanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes that catalyze ester hydrolysis, leading to the release of 4-hydroxyhexanoic acid and ethanol. The pathways involved in its metabolism and action are still under investigation, but it is known to undergo typical ester hydrolysis reactions .
相似化合物的比较
Ethyl 4-hydroxyhexanoate can be compared with other similar esters, such as:
Ethyl 4-hydroxybutanoate: This compound has a shorter carbon chain and different physical properties.
Mthis compound: This ester has a methyl group instead of an ethyl group, affecting its reactivity and applications.
Ethyl 3-hydroxyhexanoate: The position of the hydroxy group differs, leading to variations in chemical behavior and uses.
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
属性
分子式 |
C8H16O3 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
ethyl 4-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O3/c1-3-7(9)5-6-8(10)11-4-2/h7,9H,3-6H2,1-2H3 |
InChI 键 |
WSZGBHSBZUYPBO-UHFFFAOYSA-N |
规范 SMILES |
CCC(CCC(=O)OCC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(3-Methoxyphenyl)spiro[3.3]heptan-2-yl]methanamine](/img/structure/B13502000.png)
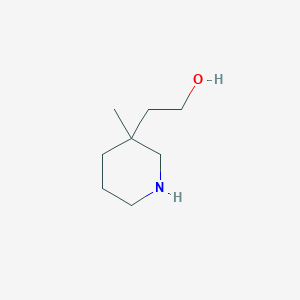
![2-Ethynyl-7,7-difluorospiro[3.5]nonan-2-aminehydrochloride](/img/structure/B13502008.png)
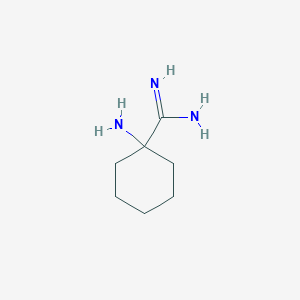
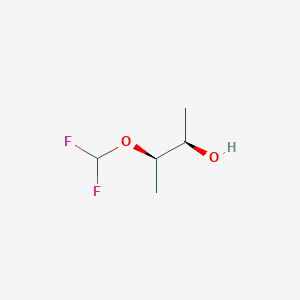
![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-4-yl}acetic acid](/img/structure/B13502020.png)

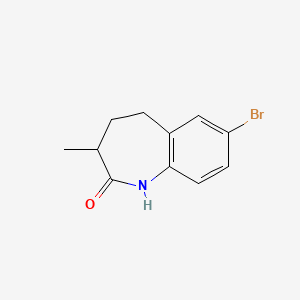
![2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13502031.png)
![Methyl 7-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13502041.png)
